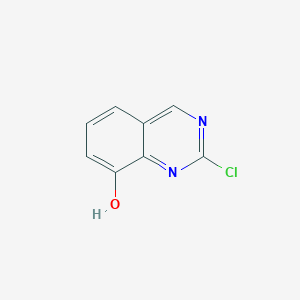

2-Chloroquinazolin-8-ol

Overview

Description

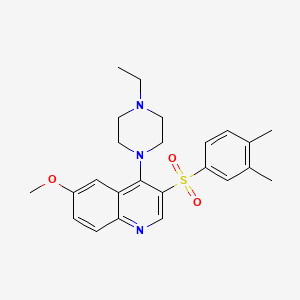

2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .

Synthesis Analysis

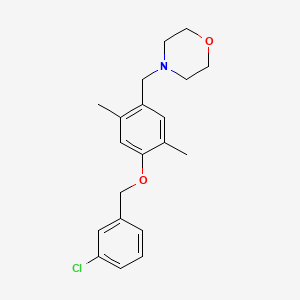

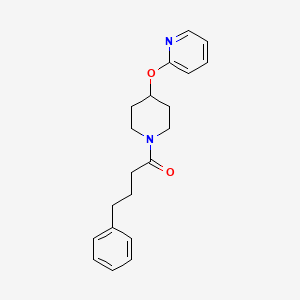

The synthesis of quinazoline derivatives, including this compound, involves an initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol . This is reacted with Boc-protected piperazine .Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis

In the synthesis of quinazoline derivatives, substrates such as iodo-aryls react with the surface of the catalyst to generate hyperactive soluble Pd (II) complexes that, even though present in trace amounts, are responsible for the catalysis observed .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Novel Synthesis Techniques

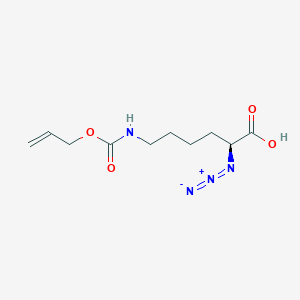

Recent advancements in synthetic chemistry have led to the development of novel, high-yielding methods for the synthesis of 2-chloroquinazolin-8-ol derivatives. Callingham et al. (2015) described a one-step synthesis of these compounds from 2-aminoamides using thiophosgene, which includes a wide scope of reactants like aminothioamides, amino acids, and fused heterocycle derivatives (Callingham, Blum, & Pavé, 2015).

Pharmacological and Biological Applications

- Antimicrobial Properties: Patel and Patel (2017) synthesized a novel ligand based on 8-hydroxyquinolines and investigated its metal complexes for antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

- Antituberculosis Activity: Hongmanee et al. (2006) found that cloxyquin (5-chloroquinolin-8-ol) exhibited significant antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).

Chemistry and Chemical Applications

- Structural Studies: Henriksen and Sørensen (2006) explored the reactivity of 2-chloroquinazoline, finding it to be a versatile building block for introducing the 2-quinazolinyl moiety into various structures (Henriksen & Sørensen, 2006).

- Fluorescent Properties: Hao et al. (2011) synthesized a triazole-containing 8-hydroxyquinoline ether and studied its solvent-dependent fluorescent properties, demonstrating potential for application in various analytical fields (Hao et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Quinazoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .

Biochemical Pathways

Quinazoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting that 2-chloroquinazolin-8-ol could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-chloroquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGXMBUPVURGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953039-10-6 | |

| Record name | 2-Chloro-8-quinazolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

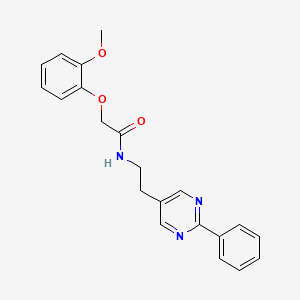

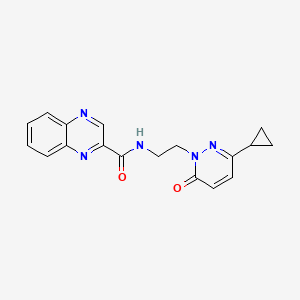

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)

![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)

![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)